5-Methyl-n-(naphthalen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Catalog No.
S529631
CAS No.
92872-51-0
M.F
C16H13N5
M. Wt
275.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-n-(naphthalen-2-yl)-[1,2,4]triazolo[1,5-a...

CAS Number

92872-51-0

Product Name

5-Methyl-n-(naphthalen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

IUPAC Name

5-methyl-N-naphthalen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Molecular Formula

C16H13N5

Molecular Weight

275.31 g/mol

InChI

InChI=1S/C16H13N5/c1-11-8-15(21-16(19-11)17-10-18-21)20-14-7-6-12-4-2-3-5-13(12)9-14/h2-10,20H,1H3

InChI Key

WPVMVODGPNYYEV-UHFFFAOYSA-N

SMILES

CC1=NC2=NC=NN2C(=C1)NC3=CC4=CC=CC=C4C=C3

solubility

Soluble in DMSO

Synonyms

GW648495; GW-648495; GW 648495; DSM-1; DSM 1; DSM1;

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NC3=CC4=CC=CC=C4C=C3

The exact mass of the compound 5-methyl-N-naphthalen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is 275.1171 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

5-Methyl-n-(naphthalen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a complex organic compound characterized by its unique heterocyclic structure. The compound belongs to the class of triazolopyrimidines, which are noted for their diverse biological activities and potential pharmaceutical applications. Its molecular formula is C16H13N5C_{16}H_{13}N_{5}, and it features a naphthalene moiety attached to a triazolo-pyrimidine core, which contributes to its chemical properties and reactivity .

The chemical reactivity of 5-Methyl-n-(naphthalen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be explored through various synthetic pathways involving nucleophilic substitutions and cyclization reactions typical of triazole and pyrimidine derivatives. The compound may participate in reactions such as:

  • Nucleophilic substitutions at the nitrogen atoms of the triazole ring.
  • Electrophilic aromatic substitutions involving the naphthalene moiety.
  • Formation of salts or complexes with metal ions due to the presence of nitrogen atoms.

These reactions can lead to derivatives with modified biological activities or improved pharmacokinetic properties.

5-Methyl-n-(naphthalen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine exhibits significant biological activity, primarily as an inhibitor of dihydroorotate dehydrogenase (quinone), an enzyme crucial for pyrimidine biosynthesis. This inhibition can affect cell proliferation and has implications in cancer therapy and autoimmune diseases . Additionally, compounds in this class have been investigated for their antiviral and antimicrobial properties.

The synthesis of 5-Methyl-n-(naphthalen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves multi-step synthetic routes that may include:

  • Formation of the triazole ring through cyclization reactions involving hydrazines or amidines.
  • Introduction of the naphthalene substituent, often via coupling reactions like Suzuki or Sonogashira coupling.
  • Methylation at the 5-position of the triazole ring using methylating agents such as methyl iodide or dimethyl sulfate.

These methods allow for the precise construction of the compound's complex structure while enabling modifications to enhance its biological properties.

The primary applications of 5-Methyl-n-(naphthalen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine include:

  • Pharmaceutical Development: As a potential therapeutic agent targeting specific enzymes involved in disease processes.
  • Research Tool: Utilized in studies investigating metabolic pathways related to pyrimidine synthesis.
  • Chemical Probes: Employed in biochemical assays to elucidate mechanisms of action in cellular contexts.

Interaction studies have shown that 5-Methyl-n-(naphthalen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can bind effectively to dihydroorotate dehydrogenase, demonstrating an IC50 value greater than 200 µM . Such studies are crucial for understanding the compound's mechanism of action and its potential side effects.

Several compounds share structural features with 5-Methyl-n-(naphthalen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine. Below are some notable examples:

Compound NameMolecular FormulaKey Features
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amineC6H7N5C_6H_7N_5Lacks naphthalene group; simpler structure; different biological profile .
N-anthracen-2-yl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amineC20H15N5C_{20}H_{15}N_{5}Contains anthracene; increased molecular weight; distinct pharmacological properties .
5-methyl-N-naphthalen-2-yl-[1H]-triazolo[1,5-a]pyrimidinC16H14N5C_{16}H_{14}N_{5}Similar naphthalene substitution; different position of functional groups .

The uniqueness of 5-Methyl-n-(naphthalen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine lies in its specific combination of a naphthalene moiety with a triazolopyrimidine structure that offers distinct biological activities not observed in simpler derivatives. This structural complexity may enhance its binding affinity and selectivity towards specific biological targets compared to similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

275.11709544 g/mol

Monoisotopic Mass

275.11709544 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023

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